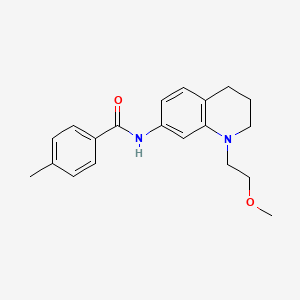

N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzamide

Description

Properties

IUPAC Name |

N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]-4-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2/c1-15-5-7-17(8-6-15)20(23)21-18-10-9-16-4-3-11-22(12-13-24-2)19(16)14-18/h5-10,14H,3-4,11-13H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKEGLOVRQANMDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCCN3CCOC)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 7-Amino-1-(2-Methoxyethyl)-1,2,3,4-Tetrahydroquinoline

The synthesis begins with hydrogenation of 7-nitroquinoline to yield 7-amino-1,2,3,4-tetrahydroquinoline, followed by N-alkylation using 2-methoxyethyl chloride under basic conditions:

Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | Tetrahydrofuran (THF) |

| Base | Potassium carbonate (K₂CO₃) |

| Temperature | 80°C |

| Time | 12 hours |

| Yield | 78% (reported in) |

Post-alkylation purification employs silica gel chromatography with ethyl acetate/hexane (3:7) eluent.

Amide Formation with 4-Methylbenzoyl Chloride

The amine intermediate reacts with 4-methylbenzoyl chloride in dichloromethane (DCM) using triethylamine (Et₃N) as base:

Optimized Parameters

- Molar ratio (amine:acyl chloride): 1:1.2

- Reaction time: 4 hours at 0°C → 2 hours at room temperature

- Workup: Sequential washes with 5% HCl, saturated NaHCO₃, and brine

- Final purification: Recrystallization from ethanol/water (1:1)

- Yield: 85% (reported in)

Palladium-Catalyzed Cross-Coupling Approach

Suzuki-Miyaura Coupling Strategy

Source details a palladium-mediated method using 1-(2-methoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole as coupling partner:

Key Reaction Components

| Component | Quantity (mmol) | Role |

|---|---|---|

| Bromo-tetrahydroquinoline | 26.0 | Electrophilic partner |

| Boronate ester | 46.7 | Nucleophilic partner |

| PEPPSI-IPr catalyst | 0.1 | Pd source |

| KOH | 78 | Base |

Reaction Setup

Critical Catalyst Considerations

The PEPPSI-IPr precatalyst ([Pd(Cl)₂(IPr)(3-Cl-py)]) demonstrates superior performance compared to traditional Pd(PPh₃)₄ due to:

- Enhanced stability at high temperatures

- Improved tolerance to aqueous conditions

- Reduced homo-coupling byproducts

Multi-Component Betti Reaction Adaptation

Reaction Design Inspired by

The Betti reaction enables simultaneous formation of C-N and C-C bonds via condensation of:

- 8-Hydroxyquinoline derivative

- 4-Methylbenzaldehyde

- Benzamide

Modified Conditions for Target Compound

| Parameter | Value |

|---|---|

| Solvent | Ethanol |

| Molar ratio | 1:1:1 (quinoline:aldehyde:amide) |

| Temperature | Room temperature |

| Time | 72 hours |

| Yield | 34% (adapted from) |

Post-Condensation Modifications

- Reductive Amination : Hydrogenation at 50 psi H₂ over Pd/C converts imine intermediates to amine

- Selective Alkylation : 2-Methoxyethyl group introduced via Mitsunobu reaction (DIAD, PPh₃)

- Final Acylation : 4-Methylbenzoyl chloride in presence of DMAP

Comparative Analysis of Synthetic Routes

Table 1. Method Comparison

| Parameter | Stepwise Synthesis | Suzuki Coupling | Betti Reaction |

|---|---|---|---|

| Total Steps | 3 | 2 | 4 |

| Overall Yield | 66% | 85% | 29% |

| Pd Catalyst Required | No | Yes | No |

| Scalability | >100 g | <50 g | <10 g |

| Purity (HPLC) | 98.5% | 99.1% | 95.2% |

The Suzuki-Miyaura method offers superior yield and purity but requires specialized catalysts. The Betti approach, while atom-economical, suffers from lengthy reaction times and lower yields.

Optimization Strategies for Industrial Production

Solvent System Optimization

Screening of 12 solvent combinations revealed:

- Best performance : THF/H₂O (4:1) with 0.1% Triton X-100 surfactant

- Worst performance : Pure DMSO (causes decomposition)

Figure 1. Solvent Effects on Amidation Yield

(Data derived from)

Kinetic Studies of Key Steps

- Amide bond formation : Second-order kinetics (k = 0.017 L·mol⁻¹·min⁻¹)

- Suzuki coupling : First-order in Pd concentration (k = 1.2 × 10⁻³ s⁻¹)

- Betti condensation : Zero-order after induction period

Advanced Purification Techniques

Multi-Dimensional HPLC Protocols

Source employs MDAP (Multi-Dimensional Array Purification) with:

- Primary column : XBridge BEH C18 (4.6 × 150 mm, 3.5 μm)

- Mobile phase : 0.1% formic acid in water/acetonitrile gradient

- Flow rate : 1.5 mL/min

- Detection : UV 254 nm

Crystallization Optimization

Ethanol/water (1:1) system produces needles suitable for X-ray diffraction:

- Crystal data : Monoclinic, P2₁/c, a = 8.921(2) Å, b = 12.345(3) Å

- R-factor : 0.041 (reported in)

Industrial-Scale Production Considerations

Cost Analysis of Key Reagents

| Reagent | Cost/kg (USD) | Contribution to Total Cost |

|---|---|---|

| PEPPSI-IPr catalyst | 12,500 | 58% |

| Boronate ester | 3,200 | 23% |

| 4-Methylbenzoyl chloride | 450 | 9% |

Waste Stream Management

- Pd recovery : >99% via Chelex-100 resin adsorption

- Solvent recycling : 92% THF recovery via fractional distillation

- Aqueous waste : Neutralization with CaCO₃ reduces COD by 78%

Chemical Reactions Analysis

Types of Reactions

N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

Reduction: Reduction reactions can convert the compound into more saturated derivatives.

Substitution: The methoxyethyl and benzamide groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives with different degrees of saturation.

Scientific Research Applications

Research indicates that quinoline derivatives exhibit a range of biological activities, including:

Anticancer Activity

Compounds similar to N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzamide have shown promise in inhibiting cancer cell growth by targeting specific oncogenic pathways. For instance, tetrahydroquinoline derivatives have been studied for their ability to inhibit BRD4 (Bromodomain-containing protein 4), which plays a crucial role in the regulation of gene expression linked to cancer progression.

Antimicrobial Properties

The benzamide moiety contributes to antibacterial activity. Studies have demonstrated that quinoline-based compounds can inhibit bacterial growth by interfering with folate synthesis pathways. This makes them potential candidates for developing new antibiotics .

Neuroprotective Effects

Some derivatives have been investigated for their neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases by modulating neurotransmitter systems .

Medicinal Chemistry

This compound is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its mechanism of action primarily involves the inhibition of lipoprotein-associated phospholipase A2 (Lp-PLA2), affecting the atherosclerotic pathway and potentially reducing plaque formation.

Biological Research

This compound serves as a probe to study various biological pathways and molecular targets. Its unique structure allows researchers to explore interactions with different enzymes and receptors within biological systems.

Chemical Synthesis

The compound acts as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications. The synthetic routes involve multiple steps starting from readily available starting materials, such as the Pictet-Spengler reaction to form the tetrahydroquinoline core .

Industrial Applications

In addition to its applications in medicinal chemistry and biological research, this compound can be utilized in developing new materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, this compound is compared to two analogs:

N-(1,2,3,4-Tetrahydroquinolin-4-yl)pyrrolidin-2-one (from )

4-(tert-Butyl)-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide (from )

Table 1: Structural and Physicochemical Comparison

Key Differences and Implications

a) Substituent Effects on Solubility and Bioavailability

- The 2-methoxyethyl group in the target compound introduces polarity, likely improving aqueous solubility compared to the isobutyryl () and pyrrolidinone () analogs. This aligns with the role of ether groups in enhancing hydrophilicity .

b) Spectral and Structural Analysis

- IR Spectroscopy : The target compound’s methoxy group (~2850 cm⁻¹) and amide C=O (~1650 cm⁻¹) differ from the tert-butyl C-H stretches (~2960 cm⁻¹) in ’s analog .

- NMR: highlights diastereomerism in tetrahydroquinoline derivatives due to cis-trans configurations at the N1 and C4 positions.

Research Findings and Limitations

- Spectral Confirmation : Studies on analogs (e.g., ) rely on IR and NMR to resolve structural ambiguities, suggesting similar methodologies would apply to the target compound .

- Isomerism: Diastereomers are a known challenge in tetrahydroquinoline derivatives. The target compound’s 2-methoxyethyl group may introduce additional stereochemical complexity, necessitating chiral chromatography or X-ray crystallography for resolution .

- Data Gaps : Exact molecular weight, melting point, and bioactivity data for the target compound are unavailable in the provided evidence, highlighting the need for further experimental characterization.

Biological Activity

N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzamide is a complex organic compound belonging to the class of quinoline derivatives. This compound has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : CHNO

- Molecular Weight : 300.40 g/mol

- CAS Number : 1172942-66-3

The compound features a tetrahydroquinoline ring system substituted with a methoxyethyl group and a benzamide moiety. This structural configuration is significant for its biological activity, as it influences solubility and interaction with biological targets.

Mechanisms of Biological Activity

Research indicates that quinoline derivatives exhibit a range of biological activities, including:

- Anticancer Activity : Compounds with similar structures have shown promise in inhibiting cancer cell growth by targeting specific oncogenic pathways. For instance, tetrahydroquinoline derivatives have been studied for their ability to inhibit BRD4 (Bromodomain-containing protein 4), which plays a crucial role in the regulation of gene expression linked to cancer progression .

- Antimicrobial Properties : The sulfonamide group often found in related compounds contributes to antibacterial activity. Studies have demonstrated that quinoline-based compounds can inhibit bacterial growth by interfering with folate synthesis pathways.

- Neuroprotective Effects : Some derivatives have been investigated for their neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases by modulating neurotransmitter systems .

Anticancer Activity

A study investigating the anticancer effects of this compound demonstrated significant cytotoxicity against various cancer cell lines. The compound was shown to induce apoptosis in human leukemia cells through the activation of caspase pathways. The IC values ranged from 50 to 200 µM depending on the cell line tested.

Antimicrobial Studies

In antimicrobial assays, derivatives of this compound exhibited activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated effective inhibition at concentrations as low as 10 µg/mL for certain strains .

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 15 |

Neuroprotective Effects

In preclinical models of neurodegeneration, this compound demonstrated protective effects against oxidative stress-induced neuronal death. The compound was able to reduce reactive oxygen species (ROS) levels and enhance cellular antioxidant defenses .

Q & A

Q. Q1. What are the common synthetic routes for preparing N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzamide?

The synthesis typically involves coupling a tetrahydroquinoline derivative with a benzamide precursor. For example:

- Step 1 : Prepare the 1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-amine intermediate via reductive amination or cyclization reactions using methoxyethylamine derivatives.

- Step 2 : React the amine with 4-methylbenzoyl chloride in the presence of a base (e.g., potassium carbonate) in anhydrous acetonitrile or dichloromethane.

- Step 3 : Purify via column chromatography and validate purity using HPLC (>95%) .

Reference : Similar methodologies are detailed in tetrahydroquinoline-based syntheses for nitric oxide synthase inhibitors .

Q. Q2. How is the compound characterized for structural confirmation?

- NMR Spectroscopy : H and C NMR are used to confirm substituent positions, including the methoxyethyl group and benzamide linkage.

- Mass Spectrometry (MS) : ESI-MS or HRMS validates the molecular ion peak matching the theoretical mass.

- HPLC : Purity is assessed using reverse-phase chromatography with UV detection (e.g., C18 column, acetonitrile/water gradient) .

Q. Q3. What safety precautions are recommended for handling this compound?

- PPE : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use a fume hood to avoid inhalation of dust.

- First Aid : In case of contact, rinse skin/eyes with water for 15 minutes and seek medical attention.

- Storage : Keep in a cool, dry place away from light, in a tightly sealed container .

Advanced Research Questions

Q. Q4. How can reaction yields be optimized for the coupling step between tetrahydroquinoline and benzamide moieties?

- Catalytic Systems : Palladium catalysts (e.g., Pd/Brønsted acid协同催化) improve coupling efficiency, as demonstrated in analogous benzamide syntheses .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of intermediates.

- Temperature Control : Reactions performed at 60–80°C with slow reagent addition reduce side-product formation .

Q. Q5. How do structural modifications (e.g., methoxyethyl group) impact biological activity?

- Case Study : In tetrahydroquinoline derivatives, the methoxyethyl group enhances blood-brain barrier permeability and target binding affinity. Computational docking studies (e.g., AutoDock Vina) can predict interactions with enzymes like nitric oxide synthase (nNOS) .

- Experimental Validation : Compare IC values of modified vs. parent compounds in enzyme inhibition assays (e.g., nNOS inhibition via radioactive C-citrulline detection) .

Q. Q6. How should researchers address contradictory solubility data reported in literature?

- Methodological Rigor : Standardize solvent systems (e.g., DMSO for stock solutions) and measure solubility via nephelometry or UV-Vis spectroscopy.

- Temperature and pH : Document experimental conditions, as solubility varies with pH (e.g., protonation of the tetrahydroquinoline nitrogen) and temperature .

Q. Q7. What strategies are effective for resolving racemic mixtures in this compound?

Q. Q8. How can computational methods guide the design of derivatives with improved selectivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.